Vegfr-2-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-38 is a compound known for its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital in various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-38 involves several steps. One common method includes the use of computer-aided design and cheminformatics approaches to identify target sites and active compounds. The synthesis typically involves the preparation of a main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally, deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The use of high-throughput screening and affinity chromatography is common to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory effects on VEGFR-2. These derivatives are often tested for their efficacy in inhibiting angiogenesis and tumor growth .
Scientific Research Applications
Vegfr-2-IN-38 has a wide range of scientific research applications:
Mechanism of Action
Vegfr-2-IN-38 exerts its effects by binding to the VEGFR-2 receptor, preventing its dimerization and subsequent autophosphorylation. This inhibition blocks the downstream signaling pathways involved in angiogenesis, including the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways . By inhibiting these pathways, this compound effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Sunitinib: Another multi-kinase inhibitor with similar targets.
Axitinib: A potent and selective inhibitor of VEGFR-2.
Uniqueness
Vegfr-2-IN-38 is unique in its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-kinase inhibitors. Its design and synthesis are optimized for maximum efficacy in inhibiting VEGFR-2, making it a promising candidate for anti-angiogenic therapy .
Properties
Molecular Formula |
C17H12N4S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C17H12N4S/c1-2-6-13(7-3-1)15-16(19-12-14-8-4-11-22-14)21-10-5-9-18-17(21)20-15/h1-12H/b19-12+ |
InChI Key |
LKJXUAVJNGPKQN-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)/N=C/C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.